1-Acetyl-5,5-dimethylpyrazolidin-3-one
Description
This compound has been extensively studied for its photochemical reactivity and role as a precursor in β-lactam synthesis. Key synthetic routes include acetylation of the parent compound 5,5-dimethylpyrazolidin-3-one (1) under heterogeneous conditions (acetyl chloride and K₂CO₃ in CH₂Cl₂), yielding the acetylated derivative in moderate yields . Its structural rigidity and substituent effects make it a model system for studying ring-expansion reactions and photochemical rearrangements relevant to penicillin analogs .
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1-acetyl-5,5-dimethylpyrazolidin-3-one |
InChI |
InChI=1S/C7H12N2O2/c1-5(10)9-7(2,3)4-6(11)8-9/h4H2,1-3H3,(H,8,11) |
InChI Key |
FFSIUCPUOGNPCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC(=O)N1)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-5,5-dimethylpyrazolidin-3-one typically involves the reaction of 5,5-dimethylpyrazolidin-3-one with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for 1-acetyl-5,5-dimethylpyrazolidin-3-one are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-5,5-dimethylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazolidinones.
Scientific Research Applications
1-Acetyl-5,5-dimethylpyrazolidin-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-acetyl-5,5-dimethylpyrazolidin-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Reactivity in Photochemical Reactions
1-Acetyl-5,5-dimethylpyrazolidin-3-one exhibits distinct photochemical behavior compared to related derivatives:
Substituent Effects on Functionalization
Acetyl vs. Benzyl Groups :
- 1-Benzyl-5,5-dimethylpyrazolidin-3-one (12) and its dibenzyl analog (13) show distinct mass spectral patterns (e.g., m/z 204 for 12 vs. m/z 294 for 13) and stability profiles, with benzyl groups favoring VPC isolation .
- Acetyl derivatives exhibit higher photochemical yields compared to bulkier substituents like benzyl .
- Comparison with Pyrrolidinone Analogs: 1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride (CAS 1909308-53-7) shares structural motifs but differs in ring size (5-membered pyrrolidinone vs. 5-membered pyrazolidinone). This alters electronic properties and reactivity, limiting cross-comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
